![molecular formula C10H14O B1283534 (R)-5-Alil-2-oxabiciclo[3.3.0]oct-8-eno CAS No. 911200-98-1](/img/structure/B1283534.png)

(R)-5-Alil-2-oxabiciclo[3.3.0]oct-8-eno

Descripción general

Descripción

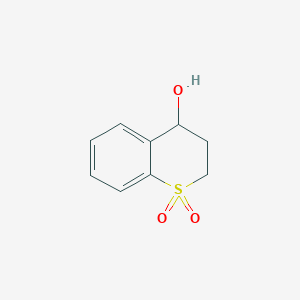

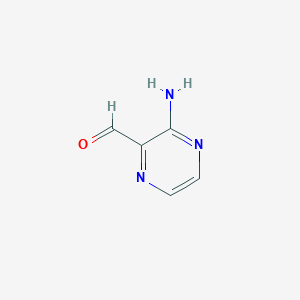

The compound (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a structurally complex molecule that is part of the oxabicyclooctene family. This family of compounds is known for its interesting chemical properties and potential applications in organic synthesis. The papers provided discuss various oxabicyclooctene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of oxabicyclooctene derivatives is a topic of significant interest in the field of organic chemistry. Paper describes an efficient synthesis of B-methyloxazaborolidine derivatives, which are catalysts for the enantioselective reduction of ketones to chiral secondary alcohols. Although not directly related to (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, this paper highlights the importance of oxabicyclooctene derivatives in catalysis. Paper discusses the synthesis of 8-oxabicyclo[5.1.0]octa-2,4-diene from cycloheptatriene, which is structurally related to the compound of interest. The synthesis involves reductions and hydrolysis, indicating the reactivity of such compounds under various conditions.

Molecular Structure Analysis

The molecular structure of oxabicyclooctene derivatives is crucial for their reactivity and application. Paper provides insights into the structure of tricyclic oxetanes, which are closely related to oxabicyclooctenes. The paper confirms the structure of key dioxatricycles through X-ray crystal diffraction analysis. Understanding the molecular structure is essential for the application of these compounds in the synthesis of marine natural products.

Chemical Reactions Analysis

Oxabicyclooctene derivatives participate in a variety of chemical reactions. Paper explores the use of 8-oxabicyclo[3.2.1]oct-6-en-3-ones for the asymmetric synthesis of polyoxygenated building blocks, which are valuable in natural product synthesis. The paper describes the stereoselective synthesis of 6-oxabicyclo[3.2.1]octene through an oxonium-ene reaction, showcasing the reactivity of these compounds in stereoselective processes. Paper reports on the reaction of cyclobutanones with allenylsilanes to form oxabicyclo[3.2.1]octanes, demonstrating the versatility of oxabicyclooctenes in ring-forming reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxabicyclooctene derivatives are influenced by their molecular structure. The papers provided do not directly discuss the physical and chemical properties of (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, but they do provide a context for understanding the reactivity and potential applications of similar compounds. For example, the ability to form chiral secondary alcohols as described in paper and the formation of tricyclic structures as in paper are indicative of the complex behavior of these molecules.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides tropánicos

El compuesto sirve como precursor en la construcción enantioselectiva del andamiaje de 8-azabiciclo[3.2.1]octano, que es central a la familia de alcaloides tropánicos . Estos alcaloides tienen una amplia gama de actividades biológicas, lo que hace que la síntesis estereoselectiva de esta estructura sea un área significativa de investigación.

Selectividad de grupos diastereotópicos

Tiene aplicaciones en la exploración de la selectividad de grupos diastereotópicos y la quimioselectividad de las reacciones de carbeno alquidénico en sistemas cíclicos relacionados de 8-oxabiciclo[3.2.1]oct-6-eno . Esto es crucial para la síntesis de moléculas orgánicas complejas con alta precisión.

Formación de dihidrofuranos espirocíclicos

El compuesto se puede utilizar para estudiar la formación de dihidrofuranos espirocíclicos a través de una inserción 1,5 O–R en un alcohol terciario o sililéter en C-3 del oxabiciclo puenteado . Esta vía de reacción es importante para la síntesis de diversas moléculas bioactivas.

Reacción intramolecular de Diels-Alder

®-5-Alil-2-oxabiciclo[3.3.0]oct-8-eno puede sufrir una reacción intramolecular de Diels-Alder, que es un método para construir estructuras altamente funcionalizadas en química orgánica . Esta reacción es valiosa para crear productos naturales complejos y productos farmacéuticos.

Formación y fragmentación de alquinos

El compuesto está involucrado en el estudio de la transposición 1,2 a un alquino y la fragmentación a una cetona como vías principales competitivas . Comprender estas vías es esencial para el desarrollo de nuevos métodos sintéticos en química orgánica.

Anulación de hidroxiciclopenteno

Se utiliza en los procesos de anulación para formar hidroxiciclopentenos, que son significativos en la síntesis de diterpenos estructuralmente complejos . Esta aplicación es particularmente relevante en el campo de la química medicinal.

Síntesis estereoselectiva

El compuesto juega un papel en la síntesis estereoselectiva de diversas estructuras bicíclicas y tricíclicas, que son intermediarios clave en la producción de numerosos productos farmacéuticos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3aR)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRYUDKSKFXYOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC12CCC=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@]12CCC=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911200-98-1 | |

| Record name | (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)